3-[(prop-2-yn-1-yl)amino]propan-1-ol
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Overview
Description
3-[(prop-2-yn-1-yl)amino]propan-1-ol is an organic compound that features both an alkyne and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(prop-2-yn-1-yl)amino]propan-1-ol typically involves the reaction of propargylamine with an appropriate epoxide. One common method is the reaction of propargylamine with glycidol under basic conditions. The reaction proceeds as follows:
Reactants: Propargylamine and glycidol.
Conditions: The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(prop-2-yn-1-yl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-[(prop-2-yn-1-yl)amino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of propargylamines.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(prop-2-yn-1-yl)amino]propan-1-ol involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amine group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition and receptor activation.
Comparison with Similar Compounds
Similar Compounds
Propargylamine: A simpler compound with similar functional groups.
Propargyl alcohol: Contains an alkyne and a hydroxyl group but lacks the amine group.
N,N-Di(prop-2-yn-1-yl)amine: Contains two propargyl groups attached to an amine.
Uniqueness
3-[(prop-2-yn-1-yl)amino]propan-1-ol is unique due to the presence of both an alkyne and an amine group, which allows it to participate in a wide range of chemical reactions. Its structure makes it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry.
Properties
CAS No. |
1250611-84-7 |
---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.2 |
Purity |
95 |
Origin of Product |
United States |
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